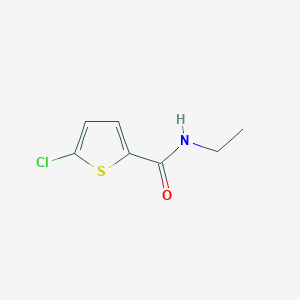

5-chloro-N-ethylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-ethylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSUAHIECPEAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethylthiophene-2-carboxamide typically involves the following steps:

Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 5-chlorothiophene.

Carboxylation: The chlorinated thiophene is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form 5-chlorothiophene-2-carboxylic acid.

Amidation: The carboxylic acid is then converted to the corresponding amide by reacting it with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

5-chloro-N-ethylthiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : The nitro group in 5-nitrothiophene-2-carboxamide introduces strong electron-withdrawing effects, enhancing reactivity and antibacterial activity compared to the chloro substituent in the target compound .

- Hydrogen Bonding : Hydroxy-containing analogs (e.g., ) exhibit additional hydrogen-bonding capabilities, which may improve solubility or target binding .

Physicochemical Properties

- Crystallinity : N-(2-Nitrophenyl)thiophene-2-carboxamide forms crystals with weak C–H⋯O/S interactions, whereas chloro analogs may exhibit different packing behaviors due to reduced polarity .

Q & A

Q. What are the critical steps in synthesizing 5-chloro-N-ethylthiophene-2-carboxamide?

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to verify thiophene ring substitution and amide linkage (e.g., δ 7.2–7.4 ppm for thiophene protons) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion [M+H]⁺ peaks matching C₈H₉ClN₂OS (calc. 216.02) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) .

Q. What storage conditions are recommended for this compound?

Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bond. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin for bacteria) .

- Structural analogs : Compare activity with derivatives (e.g., N-ethyl vs. N-methyl substitution) to identify SAR trends .

Q. What experimental strategies optimize yield in large-scale synthesis?

- Stepwise optimization : Use DOE (Design of Experiments) to assess variables like temperature, solvent (e.g., THF vs. DMF), and stoichiometry .

- Catalyst screening : Test alternative catalysts (e.g., HATU) for amide coupling efficiency .

- Workup refinement : Employ column chromatography with gradient elution (hexane/ethyl acetate) for high-purity isolation .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core modifications : Synthesize analogs with:

- Varied alkyl groups (e.g., N-propyl instead of ethyl) .

- Substituents on the thiophene ring (e.g., bromine at position 4) .

- Biological testing : Screen analogs against target enzymes (e.g., bacterial enoyl-ACP reductase) using kinetic assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to active sites .

Q. What methodologies address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous compatibility .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate claims?

- Replicate assays : Test against the same microbial strains (e.g., S. aureus ATCC 25923) under identical conditions .

- Check resistance profiles : Use clinical isolates to assess variability in susceptibility .

- Synergistic studies : Combine with adjuvants (e.g., β-lactamase inhibitors) to rule out resistance mechanisms .

Methodological Best Practices

Q. How to ensure reproducibility in synthetic protocols?

- Detailed documentation : Report exact reaction times, solvent grades, and equipment (e.g., Schlenk line for inert conditions) .

- Batch consistency : Characterize multiple synthesis batches via melting point (mp 146–150°C) and TLC (Rf 0.3 in 7:3 hexane/EA) .

Q. What analytical techniques troubleshoot low reaction yields?

- In-situ monitoring : Use FTIR or LC-MS to detect intermediate formation .

- Byproduct analysis : Identify side products (e.g., diethylurea from DCC) via GC-MS and adjust coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.